molecular formula C25H23N5O2S B12024115 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide CAS No. 578745-12-7

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide

Cat. No.: B12024115
CAS No.: 578745-12-7
M. Wt: 457.5 g/mol
InChI Key: OQLIVAOQCHYGLH-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide is a complex organic compound with a unique structure that combines a triazole ring, a furyl group, and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide typically involves multiple steps. The starting materials include allyl, furyl, triazole, and carbazole derivatives. The synthesis process may involve:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction.

    Attachment of the Allyl Group: This step can be carried out using an allylation reaction.

    Formation of the Carbazole Moiety: The carbazole group can be synthesized through a series of reactions involving the appropriate starting materials.

    Final Coupling Reaction: The final step involves coupling the triazole, furyl, allyl, and carbazole moieties to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antifungal, or antiviral activities.

    Industry: It may be used in the development of new materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and carbazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide
  • N-(9-ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Uniqueness

The uniqueness of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the allyl, furyl, triazole, and carbazole moieties in a single molecule allows for diverse interactions and applications.

Properties

CAS No.

578745-12-7

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O2S/c1-3-13-30-24(22-10-7-14-32-22)27-28-25(30)33-16-23(31)26-17-11-12-21-19(15-17)18-8-5-6-9-20(18)29(21)4-2/h3,5-12,14-15H,1,4,13,16H2,2H3,(H,26,31)

InChI Key

OQLIVAOQCHYGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CO4)C5=CC=CC=C51

Origin of Product

United States

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